molecular formula C27H23ClN4O4S B2875309 N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892381-28-1

N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2875309
CAS No.: 892381-28-1
M. Wt: 535.02
InChI Key: WDDVHXPQCCKAPD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex heterocyclic compound featuring a tricyclic core with fused oxa- and triaza-rings. Its structure includes a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a 4-chlorophenyl acetamide moiety linked via a sulfanyl bridge. This compound’s bioactivity and physicochemical properties are influenced by its unique substitution pattern, particularly the positions of the chlorine and methoxy groups on the aromatic rings .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-4-3-5-20(10-16)35-2)32-27(22)37-14-23(34)30-19-8-6-18(28)7-9-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDVHXPQCCKAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions or functional groups, leading to variations in chemical behavior, bioactivity, and applications. Key comparisons include:

Structural Analog: N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

This analog (CAS 867040-66-2) shares the tricyclic core and hydroxymethyl group but differs in two critical positions:

  • Chlorophenyl group : 2-chloro vs. 4-chloro substitution on the acetamide phenyl ring.
  • Methoxyphenyl group : 4-methoxy vs. 3-methoxy substitution on the tricyclic core phenyl ring .

Table 1: Structural Comparison

Feature Target Compound Analog (CAS 867040-66-2)
Chlorophenyl Position 4-chloro (para) 2-chloro (ortho)
Methoxyphenyl Position 3-methoxy (meta) 4-methoxy (para)
Molecular Formula C₃₀H₂₆ClN₃O₄S C₃₀H₂₆ClN₃O₄S
Implications Enhanced electronic effects due to para-Cl; meta-OCH₃ may alter steric interactions Ortho-Cl may increase steric hindrance; para-OCH₃ could improve solubility

The positional isomerism of chlorine and methoxy groups significantly impacts electronic distribution, solubility, and binding affinity.

Spectroscopic and Crystallographic Comparisons
  • NMR Analysis : Evidence from analogous tricyclic compounds (e.g., Rapa derivatives) demonstrates that substituent positions (e.g., methoxy or hydroxymethyl groups) alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, NMR data would likely show distinct shifts in protons near the 3-methoxyphenyl group compared to the 4-methoxyphenyl analog, reflecting changes in the chemical environment .
  • Crystallography: Tools like SHELXL are critical for refining crystal structures of such compounds.
Bioactivity and Functional Group Influence

Though specific bioactivity data for the target compound are absent in the evidence, comparative studies of similar molecules suggest:

  • Chlorophenyl Position : Para-substituted chlorophenyl groups (as in the target compound) often enhance binding to hydrophobic pockets in enzymes compared to ortho-substituted analogs .
  • Methoxy Position : Meta-methoxy groups may reduce metabolic stability compared to para-substituted derivatives due to altered cytochrome P450 interactions .

Table 2: Hypothetical Bioactivity Comparison

Property Target Compound Analog (CAS 867040-66-2)
Solubility Moderate (meta-OCH₃ reduces polarity) Higher (para-OCH₃ increases polarity)
Metabolic Stability Potentially lower (meta-OCH₃) Higher (para-OCH₃)
Target Affinity High (para-Cl enhances binding) Moderate (ortho-Cl may hinder access)
Lumping Strategy in Comparative Studies

The lumping strategy (grouping structurally similar compounds) could apply here, as the target compound and its analogs share a tricyclic scaffold. This approach simplifies property prediction by assuming comparable reactivity or bioactivity within the group. For example, degradation pathways or receptor interactions might be modeled collectively, though positional isomerism necessitates caution .

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